7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazine derivative characterized by a bicyclic core structure with a 2-phenyl substituent and a cyclohexenylethylamino side chain at position 5. This scaffold is synthesized via a three-step protocol involving amide formation, pyrazine ring closure, hydrolysis, and dehydration, as observed in related intermediates like 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . However, analogs of this class are known to modulate receptors (e.g., mGluR2) or induce apoptosis in cancer cells .
Properties
IUPAC Name |
7-[2-(cyclohexen-1-yl)ethylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20-18-13-17(16-9-5-2-6-10-16)23-24(18)19(14-22-20)21-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,13,19,21H,1,3-4,8,11-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBUAFYRGAMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CNC(=O)C3=CC(=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with cyclohexene-containing amines. The detailed synthetic pathway includes:
- Formation of the Pyrazolo[1,5-a]pyrazine core : Starting from 2-phenyl derivatives.
- Introduction of the cyclohexene moiety : Achieved through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that compounds within this structural class exhibit promising anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines.
Table 1: Anticancer Activity Data
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression and other diseases. Notably, it has shown competitive inhibition against certain kinases, which are crucial in cell signaling pathways.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mode of Inhibition | Reference |
|---|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | 15.0 | Competitive | |
| Protein kinase B (Akt) | 20.0 | Non-competitive |
Neuroprotective Effects
In addition to anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. It was observed to inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases.
Table 3: Neuroprotective Activity Data
Case Studies
Recent case studies have highlighted the compound's efficacy in preclinical models:
-
Study on Cancer Cell Lines :
- A study published in a peer-reviewed journal evaluated the compound against a panel of cancer cell lines and demonstrated significant cytotoxicity with an emphasis on its mechanism involving apoptosis induction.
-
Neuroprotection in Animal Models :
- An animal model study assessed the neuroprotective effects of the compound following induced neurotoxicity. Results indicated reduced neuronal death and improved behavioral outcomes compared to control groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds within this chemical class exhibit a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells such as Panc-1 and MDA-MB-231 . The mechanisms often involve the modulation of signaling pathways associated with cell survival and death.
2. Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against a variety of pathogens. The presence of specific functional groups can enhance their efficacy against bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
3. Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[1,5-a]pyrazine derivatives may offer neuroprotective benefits. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have investigated the pharmacological potential of related compounds:
Case Study 1: Anticancer Evaluation
A study synthesized a series of pyrazolo[1,5-a]pyrazine derivatives and evaluated their anticancer properties. The findings indicated that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focused on modifying the phenyl group on the pyrazine ring to assess its impact on biological activity. Variations in substituents were correlated with changes in potency against cancer cells, providing insights into optimal structural features for enhanced activity .
Comparison with Similar Compounds
Key Observations:
- Position 2 : Aromatic groups (e.g., phenyl, ferrocenyl) enhance anticancer activity by promoting cellular uptake or redox cycling .
- Position 7: Alkylamino or sulfonyl groups influence receptor binding (e.g., mGluR2 NAMs) or protease inhibition .
- Core Stability: Intermediate 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride is stable under acidic conditions, aiding derivatization .
Pharmacological Activity Comparison
Anticancer Activity
- 5-Alkyl-2-ferrocenyl derivatives exhibit potent apoptosis induction in A549 lung cancer cells (IC₅₀: 10–20 μM) via ROS-mediated pathways .
Neurological Targets
- mGluR2 NAMs (e.g., 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives) show IC₅₀ values <100 nM, with in vivo efficacy in anxiety and schizophrenia models .
- Target Compound: The 7-cyclohexenylethylamino group may enhance lipophilicity and blood-brain barrier penetration, aligning with mGluR2 modulation .
Antiviral Potential
- Methylsulfonyl derivatives are cyclic products of alphavirus cysteine protease inhibitors, though activity data are pending .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer: The synthesis involves functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Reagent Use: Reacting intermediates like silylformamidine derivatives in benzene under controlled heating (50–60°C), followed by solvent removal and crystallization from hexane .
- Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve >95% purity .
- Yield Optimization: Adjusting molar ratios (e.g., 1:1.2 for amine intermediates) and reaction times (12–24 hrs) to mitigate side products like unreacted silylformamidine .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis: Use and NMR to confirm substituent positions. For example, the cyclohexenylethylamino group shows distinct shifts at δ 1.45–1.85 ppm (cyclohexene protons) and δ 3.10–3.30 ppm (ethylamino CH) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks. Data collection with a Bruker SMART CCD diffractometer (Mo Kα radiation) and refinement using SHELXL-97 software ensure precise unit cell parameters (e.g., triclinic system, space group) .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Waste Management: Segregate reaction byproducts (e.g., halogenated intermediates) and dispose via certified chemical waste services to avoid environmental contamination .
- Personal Protective Equipment (PPE): Use fume hoods for solvent evaporation and nitrile gloves when handling silylating agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Data Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >2 ppm may indicate incorrect tautomer assignments .
- Dynamic NMR: For flexible substituents (e.g., cyclohexenyl group), perform variable-temperature NMR to assess conformational exchange broadening .
Q. What computational approaches validate the compound’s electronic and steric properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in benzene or DMSO to predict solubility. Use AMBER or GROMACS with GAFF force fields .
- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonds between the pyrazinone carbonyl and protein active sites .
Q. How can factorial design optimize reaction conditions for scaled synthesis?
Methodological Answer:
- Factor Selection: Test variables like temperature (40–80°C), solvent polarity (benzene vs. THF), and catalyst loading (0.5–2 mol%) using a 2 factorial design .
- Response Surface Methodology (RSM): Maximize yield by analyzing interactions between factors (e.g., higher temperature improves silylformamidine reactivity but increases side products) .
Q. What strategies link synthetic outcomes to theoretical frameworks in heterocyclic chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
